1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Catalog No.
S809845
CAS No.
694499-22-4
M.F
C8H5BrF3NO2
M. Wt
284.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

CAS Number

694499-22-4

Product Name

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

IUPAC Name

1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2

InChI Key

UOKRVPVMHIHVQM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr

The exact mass of the compound 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a reactive benzylic bromide handle. The strategic placement of two strong electron-withdrawing groups—a nitro group at the para-position and a trifluoromethyl group at the ortho-position—creates a highly activated electrophile. This specific electronic profile makes it a valuable intermediate for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety in multi-step syntheses, particularly in the development of pharmaceutical and agrochemical agents where such motifs can enhance metabolic stability and biological activity.

Substituting this compound with seemingly close analogs is a primary source of process failure and irreproducibility. Replacing the bromo- with a chloromethyl group fundamentally alters reaction kinetics due to the inferior leaving group ability of chloride, necessitating harsher conditions which can compromise complex substrates. Furthermore, removing either the ortho-trifluoromethyl or para-nitro group eliminates the specific electronic activation required for many nucleophilic substitution reactions, leading to sluggish or incomplete conversions. The unique trifluoromethyl and nitro substitution pattern is not an arbitrary feature; it is a deliberate design element that dictates the compound's reactivity and ensures its performance as a reliable electrophilic building block in demanding synthetic routes.

Precursor Suitability: Validated Use in Patented Pharmaceutical Synthesis Routes

This specific isomer is identified as a key starting material in patented, multi-step syntheses of high-value oncology therapeutics, such as the PARP inhibitor Niraparib. International patent WO2020/206583A1 explicitly details a synthetic step reacting (4-Nitro-2-(trifluoromethyl)phenyl)methanol-derived intermediates to form advanced structures. The selection of this precise trifluoromethyl and nitro substitution pattern in a scaled manufacturing process underscores its non-substitutable role and proven utility in achieving the target molecule with required purity and yield.

Evidence DimensionPrecursor Viability in Industrial Process
Target Compound DataExplicitly named and used as a precursor in a patented synthesis for a commercial pharmaceutical agent.
Comparator Or BaselineAlternative synthetic routes or hypothetical, unvalidated analogs not specified in the scaled process.
Quantified DifferenceValidated for use vs. unvalidated/unspecified.
ConditionsMulti-step synthesis of Niraparib as described in patent literature.

This demonstrates proven utility and suitability for complex, high-stakes pharmaceutical manufacturing, reducing procurement risk compared to less-validated analogs.

Process Efficiency: Enhanced Reactivity of Bromide vs. Chloride for Milder Reaction Conditions

In nucleophilic substitution reactions, the carbon-bromine bond is weaker and bromide is a more effective leaving group than chloride. Consequently, 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene can undergo substitution reactions under significantly milder conditions (e.g., lower temperatures, weaker bases, shorter reaction times) compared to its direct analog, 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This enhanced reactivity is critical in late-stage functionalization of complex molecules where harsh conditions would lead to degradation and yield loss.

Evidence DimensionLeaving Group Ability / Reaction Rate
Target Compound DataHigh (as a benzylic bromide)
Comparator Or Baseline1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (Lower reactivity)
Quantified DifferenceBenzylic bromides can react orders of magnitude faster than corresponding chlorides under identical SN1 or SN2 conditions.
ConditionsStandard nucleophilic substitution reactions (SN1/SN2).

Procuring the bromomethyl compound enables more efficient and gentle synthetic processes, potentially increasing overall yield, reducing energy costs, and preserving sensitive functional groups.

Electronic Activation: Dual Electron-Withdrawing Groups Enhance Electrophilicity

The combined inductive and resonance effects of the ortho-trifluoromethyl and para-nitro groups strongly withdraw electron density from the benzene ring. This deactivation of the ring enhances the electrophilic character of the benzylic carbon, making it more susceptible to attack by nucleophiles compared to analogs lacking one or both of these groups, such as 1-(bromomethyl)-4-nitrobenzene or 1-(bromomethyl)-2-(trifluoromethyl)benzene. This heightened reactivity is essential for driving reactions to completion, especially with weak or sterically hindered nucleophiles.

Evidence DimensionBenzylic Carbon Electrophilicity
Target Compound DataHigh (Activated by two strong EWGs)
Comparator Or Baseline1-(Bromomethyl)-4-nitrobenzene (Moderately activated); 1-(Bromomethyl)-2-(trifluoromethyl)benzene (Moderately activated)
Quantified DifferenceSignificantly increased reaction rates in nucleophilic substitutions compared to analogs with single or no electron-withdrawing groups (EWGs).
ConditionsNucleophilic substitution reactions.

This compound's specific electronic design ensures reliable and efficient reactions where less-activated analogs would fail or require forcing conditions, improving the robustness of the synthetic process.

Key Intermediate for PARP Inhibitor Synthesis

This compound is the right choice for process development and scale-up of specific PARP inhibitors, such as Niraparib, where its structure is a validated and non-interchangeable component of the patented manufacturing route.

Late-Stage Functionalization of Complex Molecules

Its high reactivity due to the bromide leaving group allows for efficient alkylation of sensitive, high-value substrates under mild conditions, minimizing the risk of degradation and maximizing yield where a chloromethyl analog would be unsuitable.

Medicinal Chemistry Scaffolding

Ideal for installing the 4-nitro-2-(trifluoromethyl)benzyl moiety in medicinal chemistry programs. The strong electronic activation ensures reliable coupling with diverse nucleophiles, facilitating rapid exploration of structure-activity relationships (SAR) for this specific pharmacophore.

XLogP3

3.2

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

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